molecular formula C14H10ClFO3 B6406839 2-(4-Chloro-2-methoxyphenyl)-6-fluorobenzoic acid CAS No. 1261911-58-3

2-(4-Chloro-2-methoxyphenyl)-6-fluorobenzoic acid

Cat. No.: B6406839
CAS No.: 1261911-58-3
M. Wt: 280.68 g/mol
InChI Key: WMJAZICCECALBJ-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methoxyphenyl)-6-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and methoxy group on the phenyl ring and a fluorine atom on the benzoic acid moiety

Properties

IUPAC Name

2-(4-chloro-2-methoxyphenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-12-7-8(15)5-6-9(12)10-3-2-4-11(16)13(10)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJAZICCECALBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691079
Record name 4'-Chloro-3-fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-58-3
Record name 4'-Chloro-3-fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-methoxyphenyl)-6-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-methoxyphenylboronic acid with 6-fluorobenzoic acid under Suzuki coupling conditions. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-2-methoxyphenyl)-6-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups, using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.

Major Products:

    Oxidation: 2-(4-Hydroxy-2-methoxyphenyl)-6-fluorobenzoic acid.

    Reduction: 2-(2-Methoxyphenyl)-6-fluorobenzoic acid.

    Substitution: 2-(4-Amino-2-methoxyphenyl)-6-fluorobenzoic acid.

Scientific Research Applications

2-(4-Chloro-2-methoxyphenyl)-6-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methoxyphenyl)-6-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the phenyl ring can enhance the binding affinity of the compound to its target, while the fluorine atom can influence the compound’s metabolic stability and bioavailability. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • 2-(4-Chloro-2-methoxyphenyl)acetic acid
  • 2-(4-Chloro-2-methoxyphenyl)propanoic acid
  • 2-(4-Chloro-2-methoxyphenyl)butanoic acid

Comparison: 2-(4-Chloro-2-methoxyphenyl)-6-fluorobenzoic acid is unique due to the presence of the fluorine atom on the benzoic acid moiety, which can significantly influence its chemical and biological properties. Compared to similar compounds without the fluorine atom, it may exhibit enhanced metabolic stability, increased binding affinity to certain targets, and improved pharmacokinetic properties.

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